4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone

Overview

Description

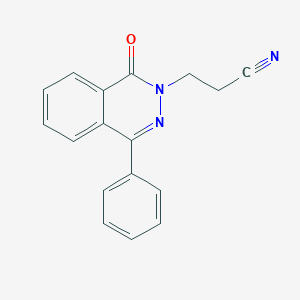

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone, also known as DABPT, is a thiosemicarbazone compound that has been widely used in scientific research for its unique properties. DABPT is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 190-192°C.

Mechanism Of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone is not fully understood. However, it is known that 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can form stable complexes with metal ions, which can affect the redox potential of the metal ions and alter their biological activities. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II.

Biochemical And Physiological Effects

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can scavenge free radicals and protect cells from oxidative stress. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has several advantages for lab experiments, including its stability, solubility, and selectivity for metal ions. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can also be easily synthesized and purified. However, 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has some limitations, including its toxicity and potential side effects. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can also interact with other biomolecules, which can affect its biological activities.

Future Directions

There are several future directions for the use of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone in scientific research. One direction is to develop new drugs and imaging agents for cancer diagnosis and treatment. Another direction is to explore the potential of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of new synthetic methods and the modification of the chemical structure of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone may lead to the discovery of new compounds with improved biological activities and selectivity.

Synthesis Methods

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can be synthesized by reacting 4-(dimethylamino)benzaldehyde with phenylthiocyanate in the presence of sodium hydroxide and ethanol. The reaction yields 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone as a yellow crystalline solid. The purity of the synthesized 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can be confirmed by using thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has been extensively used in scientific research as a chelating agent for metal ions, such as copper, iron, and zinc. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone can form stable complexes with these metal ions, which can be used for various applications, including catalysis, electrochemistry, and biological studies. 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has also been used in the development of new drugs and imaging agents for cancer diagnosis and treatment.

properties

IUPAC Name |

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLLYJOWYYMLSE-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |

CAS RN |

22043-39-6, 1332462-93-7 | |

| Record name | 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022043396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332462937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC213888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(DIMETHYLAMINO)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVB4PQC2TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)